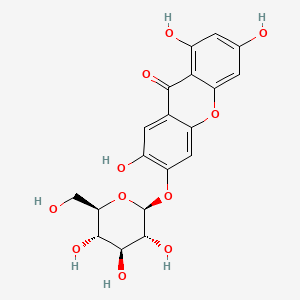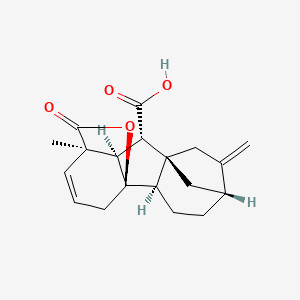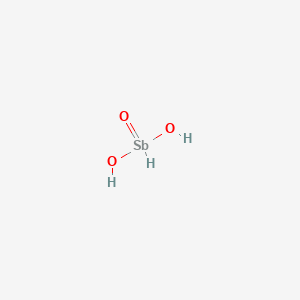
Stibonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stibonic acid is an antimony oxoacid.
Applications De Recherche Scientifique
1. Chemotherapy of Parasitic Diseases
Stibonic acid compounds have shown promise in the treatment of parasitic diseases. An organic antimony compound derived from stibonic acid demonstrated curative and prophylactic activity against Trypanosomiasis in mice (Friedheim & Berman, 1946). Additionally, stibonic acid derivatives have been used in chemotherapy for Leishmanial diseases, indicating their potential in treating parasitic infections (Gupta, 1953).
2. Treatment of Amebiasis
Research on stibonic acid derivatives has shown significant efficacy in treating amebiasis, a parasitic infection caused by Entamoeba histolytica. The stibonic acid compound 2-carboxymethyl-mercapto-benzene stibonic acid was notably effective in treating experimental infections in rats (Mintz et al., 1956).
3. Development of New Drug Compounds
Stibonic acid has been involved in the synthesis of new drug compounds. Phenylstibonic acids with carboxy-substituted side chains, derived from stibonic acid, have shown effectiveness against diseases like schistosomiasis (Sun, 1960).
4. Analytical and Structural Studies
Stibonic acids have been subjects of analytical and structural studies. For instance, Moessbauer spectroscopy has been used to analyze stibonic and stibinic acids, providing insights into their structural properties (Bowen & Long, 1978).
5. Cluster Chemistry
Stibonic acid has been integral in the formation of organoantimony(V) oxido cubane clusters, showcasing its potential in advanced chemistry applications (Prabhu, Jami, & Baskar, 2009).
6. Chromatographic Analysis
Stibonic acids have been analyzed using ion exchange chromatography combined with mass spectrometry, highlighting their significance in analytical chemistry (Simmons & McCloud, 2003).
Propriétés
Nom du produit |
Stibonic acid |
|---|---|
Formule moléculaire |
H3O3S |
Poids moléculaire |
172.78 g/mol |
Nom IUPAC |
stibonic acid |
InChI |
InChI=1S/2H2O.O.Sb.H/h2*1H2;;;/q;;;+2;/p-2 |
Clé InChI |
WXJFXEYOZNYMMJ-UHFFFAOYSA-L |
SMILES canonique |
O[SbH](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



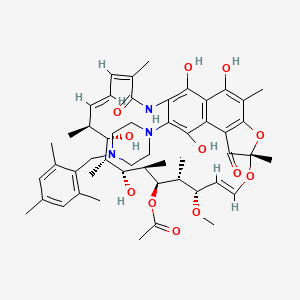
![omega-[(Methylsulfinyl)alkyl]glucosinolic acid](/img/structure/B1234451.png)
![3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one](/img/structure/B1234452.png)
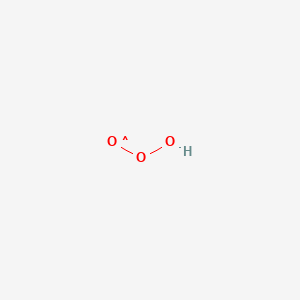
![Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1234458.png)
![4-[(E)-{4-Formyl-5-Hydroxy-6-Methyl-3-[(Phosphonooxy)methyl]pyridin-2-Yl}diazenyl]benzoic Acid](/img/structure/B1234460.png)
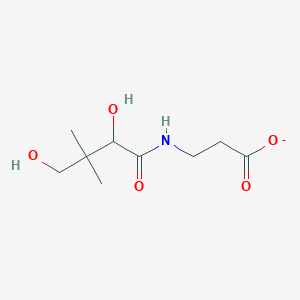
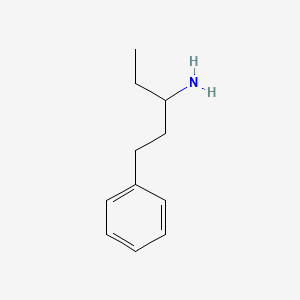
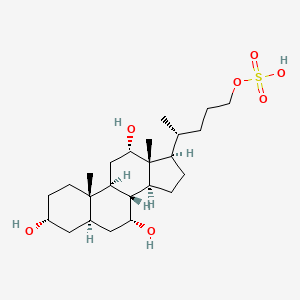
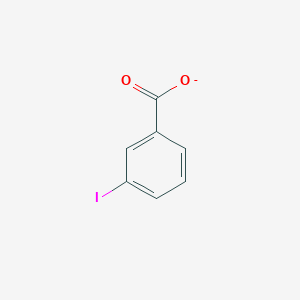
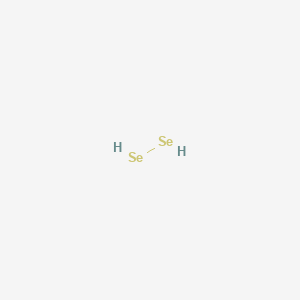
![(1R,3S,7S,10R,13S,14R,15R,17S,18S)-1,14,15-trihydroxy-17-[(1R,2R)-1-hydroxy-1-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,18-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one](/img/structure/B1234467.png)
